(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone
Description
Properties
IUPAC Name |
[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,3-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S/c1-13-7-8-15(22)19-17(13)23-21(29-19)25-11-9-24(10-12-25)20(26)14-5-4-6-16(27-2)18(14)28-3/h4-8H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUWRVRHAJSQGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds have been extensively studied due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 429.9 g/mol. The structure features a thiazole ring, a piperazine moiety, and a dimethoxyphenyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 429.9 g/mol |
| CAS Number | 897488-97-0 |
Target Interactions
Thiazole derivatives are known to interact with various biological targets. The specific interactions of this compound may involve:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cell signaling pathways.
- Receptor Binding : Binding to specific receptors that modulate neurotransmitter release or inflammatory responses.
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its structural features. Thiazole derivatives have been shown to influence:
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
- Antitumor Activity : Inducing apoptosis in cancer cells through modulation of Bcl-2 family proteins.
Antitumor Activity
Research has demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, studies indicate that compounds with similar structures can induce apoptosis in various cancer cell lines:
| Compound | IC50 (µg/mL) | Cell Line Tested |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat |
| Compound B | 1.98 ± 1.22 | A-431 |
The presence of electron-donating groups on the phenyl ring enhances cytotoxicity, indicating that modifications in the structure can lead to improved antitumor efficacy.
Antimicrobial Activity
Thiazole derivatives have also shown promising antimicrobial effects. The compound may exhibit activity against various bacterial and fungal strains, contributing to its potential use as an antimicrobial agent.
Case Studies and Research Findings
- Anticonvulsant Properties : A study evaluated the anticonvulsant activity of thiazole derivatives and found that certain modifications led to enhanced protective effects against seizures.
- Neuroprotective Effects : Research indicates that similar compounds can cross the blood-brain barrier and modulate neurotransmitter levels, suggesting potential applications in neurodegenerative diseases.
- Inflammatory Response Modulation : Thiazole derivatives have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines, which may be relevant for treating inflammatory conditions.
Scientific Research Applications
Anticancer Activity
Research indicates that thiazole derivatives, including the compound , exhibit promising anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. For instance, thiazole-based compounds have been tested against various cancer cell lines, demonstrating significant cytotoxicity. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis, making them candidates for further development in cancer therapeutics .
Anticonvulsant Properties
The anticonvulsant activity of thiazole derivatives has been well-documented. Compounds structurally related to (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone have shown efficacy in models of epilepsy, with some analogues achieving median effective doses significantly lower than standard medications . The structure-activity relationship (SAR) studies suggest that modifications on the phenyl rings enhance their anticonvulsant effects.
Antimicrobial Activity
Thiazole compounds are known for their antimicrobial properties. Studies have reported that certain thiazole derivatives exhibit activity against a range of bacterial strains. The presence of electron-withdrawing groups on the aromatic rings has been linked to increased antimicrobial potency, suggesting potential applications in developing new antibiotics .
Protein Interaction
This compound may interact with specific proteins or enzymes, inhibiting their activity and thereby modulating cellular processes. For instance, it could act as an inhibitor of protein disulfide isomerase (PDI), which is involved in protein folding and has implications in cancer and other diseases .
Signaling Pathways
The compound may influence various signaling pathways associated with inflammation, cell survival, and apoptosis. This modulation can lead to therapeutic effects in conditions such as cancer or neurological disorders.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit cell proliferation in various cancer cell lines. For example, a study reported that thiazole derivatives showed significant cytotoxic effects on HT-29 colorectal cancer cells, with IC50 values indicating potent activity compared to established chemotherapeutics .
In Vivo Studies
Animal model studies are crucial for understanding the therapeutic potential of this compound. In one study involving mice with induced seizures, compounds similar to this compound exhibited notable anticonvulsant effects, providing a foundation for future clinical trials.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound shares structural motifs with several analogs:
- Benzo[b]thiophene-piperazine derivatives (e.g., 7f and 8a from ): These feature a benzo[b]thiophene instead of benzo[d]thiazole, with nitro or aryl substituents on the piperazine.
- Thiophene-piperazine methanones (e.g., compound 21 in ): Replace the benzo[d]thiazole with a thiophene ring.
- Pyrazole-piperazine hybrids (e.g., compound 5 in ): Substitute the benzothiazole with a pyrazole-triazole system.
Physical and Spectroscopic Properties
Critical Analysis of Structural Modifications
Impact of Heterocyclic Core
- Benzothiazole vs.
- Thiazole vs. Thiadiazole : Thiadiazoles () introduce additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity .
Role of Substituents
- Chloro vs. Methoxy Groups : The 7-chloro substituent in the target compound may confer higher electrophilicity compared to methoxy groups, influencing reactivity in nucleophilic environments.
- Piperazine Linker : The piperazine’s conformational flexibility allows optimal positioning of aromatic systems for receptor interactions, as seen in compound 5 () .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
Synthesis requires multi-step protocols with precise control of reaction conditions. Key steps include:
- Coupling reactions : Use carbodiimides or palladium catalysts to link the benzo[d]thiazole and piperazine moieties .
- Functional group protection : Protect reactive groups (e.g., methoxy or chloro) during intermediate steps to avoid side reactions .
- Purification : Employ column chromatography or recrystallization to isolate high-purity intermediates and final products . Optimization parameters include solvent polarity (e.g., DMF for nucleophilic substitutions), temperature (60–120°C for coupling reactions), and catalyst loading (e.g., 5–10 mol% Pd for cross-couplings) .
Q. Which spectroscopic techniques are critical for structural characterization?
A combination of NMR (¹H/¹³C for piperazine and aromatic proton assignments), IR (to confirm carbonyl and C-S bonds), and HRMS (for molecular ion validation) is essential. For example:
- ¹H NMR : The piperazine protons appear as broad singlets (δ 2.5–3.5 ppm), while the benzo[d]thiazole protons show deshielded signals (δ 7.0–8.5 ppm) .
- IR : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-S) confirm key functional groups .
Q. What functional group transformations are observed during synthesis?
Common reactions include:
- Nucleophilic substitution : Chloro groups on the benzo[d]thiazole react with piperazine under basic conditions (K₂CO₃, DMF) .
- Oxidation/Reduction : Methanone groups remain stable, but thiazole sulfur may oxidize to sulfoxides under strong oxidants (e.g., mCPBA) .
- Electrophilic aromatic substitution : The electron-rich dimethoxyphenyl ring undergoes nitration or halogenation .
Q. What purification techniques ensure high-purity yields post-synthesis?
- Flash chromatography : Use silica gel with gradients of ethyl acetate/hexane (20–50%) for intermediates .
- Recrystallization : Ethanol/water mixtures effectively purify the final product .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) confirm >95% purity for biological testing .
Advanced Research Questions
Q. How can computational tools predict reactivity or biological interactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict nucleophilic/electrophilic sites. For example, the methanone carbonyl is a strong electrophile (LUMO ≈ -1.5 eV) .
- Molecular docking : Simulate binding to targets like serotonin receptors (5-HT₂A) or kinases (e.g., PI3K) using AutoDock Vina. The piperazine moiety often anchors to Asp155 in 5-HT₂A .
- MD simulations : Assess stability in lipid bilayers to predict blood-brain barrier permeability .
Q. How to resolve contradictions in biological activity data across studies?
- Comparative assay design : Standardize cell lines (e.g., HEK293 vs. SH-SY5Y) and assay conditions (e.g., ATP concentration in kinase assays) .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
- Dose-response curves : Test IC₅₀ values across a wider range (e.g., 1 nM–100 µM) to account for potency variability .
Q. What SAR strategies identify the pharmacophore?
- Systematic substitution : Replace the 2,3-dimethoxyphenyl group with electron-withdrawing (e.g., NO₂) or donating (e.g., OH) groups to assess activity changes .
- Bioisosteric replacement : Swap the benzo[d]thiazole with indole or benzoxazole to evaluate scaffold flexibility .
- Fragment-based screening : Test truncated analogs (e.g., piperazine-methanone alone) to pinpoint essential motifs .
Q. How to assess stability under storage conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV, 254 nm), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC .
- TGA/DSC : Determine thermal stability (decomposition onset >200°C indicates suitability for long-term storage) .
- Solution stability : Test in PBS (pH 7.4) and DMSO at -20°C/4°C/25°C; use NMR to detect hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
